molecular formula C10H11NO3 B1589003 6,7-Dimethoxyisoindolin-1-one CAS No. 59084-79-6

6,7-Dimethoxyisoindolin-1-one

Cat. No.: B1589003
CAS No.: 59084-79-6
M. Wt: 193.2 g/mol
InChI Key: BOICGDOLOXVQPU-UHFFFAOYSA-N
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Description

6,7-Dimethoxyisoindolin-1-one is a heterocyclic compound belonging to the isoindolinone family. Isoindolinones are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups at the 6 and 7 positions of the isoindolinone ring enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyisoindolin-1-one typically involves the reaction of 2,3-dimethoxybenzaldehyde with an amine, followed by cyclization. One common method includes:

    Condensation Reaction: 2,3-dimethoxybenzaldehyde reacts with an amine (such as ammonia or a primary amine) to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization under acidic or basic conditions to form the isoindolinone ring.

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCRs) using methyl 2-formylbenzoate as a starting material. This method is efficient and allows for the production of complex isoindolinone derivatives .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxyisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoindolinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated or nitro-substituted isoindolinones.

Scientific Research Applications

6,7-Dimethoxyisoindolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyisoindolin-1-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby interfering with cell cycle progression. This inhibition can lead to the suppression of cancer cell growth .

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethoxyisoindolin-1-one is unique due to the presence of methoxy groups, which enhance its chemical stability and biological activity compared to its hydroxyl-substituted counterparts. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6,7-dimethoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-7-4-3-6-5-11-10(12)8(6)9(7)14-2/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOICGDOLOXVQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CNC2=O)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462257
Record name 6,7-dimethoxyisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59084-79-6
Record name 2,3-Dihydro-6,7-dimethoxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59084-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-dimethoxyisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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